4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
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Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H29N5O5S3 and its molecular weight is 563.71. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Biological Activities
Compounds similar to the given chemical structure have been investigated for their inhibition effects on human carbonic anhydrase isoforms. For instance, derivatives of 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide have shown significant inhibitory activities against cytosolic isoforms hCA I, II, VII, and the membrane-bound isoform hCA IV in low micromolar and nanomolar ranges. The inhibition of these isoforms by acridine-acetazolamide conjugates underlines their potential application in designing inhibitors for therapeutic uses (Ulus et al., 2016).
Antimicrobial and Antifungal Activities
Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those related to the specified compound, have been synthesized and shown sensitivity to both Gram-positive and Gram-negative bacteria. Moreover, these substances exhibited antifungal activity against Candida albicans, identifying them as candidates for further investigation as antimicrobial and antifungal agents (Sych et al., 2019).
Molecular Docking and Density Functional Theory (DFT) Studies
The structural and electronic properties of benzene sulfonamide derivatives have been explored through molecular docking and DFT calculations, aiming to understand their reactivity and potential as pharmacological agents. These studies are crucial for the rational design of new compounds with enhanced biological activities (Fahim & Shalaby, 2019).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against various cancer cell lines, highlighting the versatility of sulfonamide-based compounds in the search for new anticancer drugs (Mert et al., 2014).
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S3/c1-4-22-26-27-24(35-22)28-36(31,32)20-11-7-19(8-12-20)25-23(30)18-5-9-21(10-6-18)37(33,34)29-14-16(2)13-17(3)15-29/h5-12,16-17H,4,13-15H2,1-3H3,(H,25,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJDPUMQAURDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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